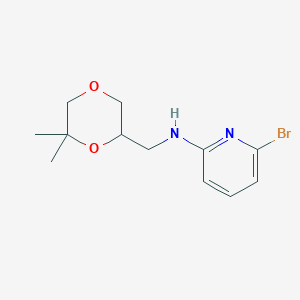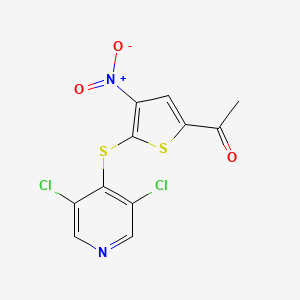![molecular formula C7H6FN3O B8362591 6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8362591.png)
6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the structure can significantly influence the compound’s chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine derivatives with suitable electrophiles can lead to the formation of the imidazo[4,5-B]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-B]pyridine oxides, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-B]pyridine: Known for its mutagenic properties and presence in cooked meat.
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their biological activities and applications.
Uniqueness
6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C7H6FN3O |
|---|---|
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
6-fluoro-1-methyl-3H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H6FN3O/c1-11-5-2-4(8)3-9-6(5)10-7(11)12/h2-3H,1H3,(H,9,10,12) |
Clave InChI |
QRCKJNSYCWMXAQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(NC1=O)N=CC(=C2)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,2-Dimethyl-5-oxo-[1,3]dioxolan-4-ylidene)-acetic acid](/img/structure/B8362529.png)











